molecular formula C10H7F3N4O2 B11789097 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11789097
M. Wt: 272.18 g/mol
InChI Key: VFGDTPIQOZBAQY-UHFFFAOYSA-N
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Description

5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the formation of the pyridine ring followed by the introduction of the trifluoromethyl group. The triazole ring is then constructed through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring are known to enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine structure but lacks the triazole ring.

    1,2,3-Triazole-4-carboxylic acid: Contains the triazole ring but does not have the trifluoromethyl-pyridine moiety.

Uniqueness

The uniqueness of 5-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

IUPAC Name

5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H7F3N4O2/c1-5-8(9(18)19)16-17(15-5)7-3-2-6(4-14-7)10(11,12)13/h2-4H,1H3,(H,18,19)

InChI Key

VFGDTPIQOZBAQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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